(3S,4S)-3,4-difluoroPyrrolidine hydrochloride
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Overview
Description
(3S,4S)-3,4-difluoroPyrrolidine hydrochloride is a chiral compound with significant applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring, which imparts unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-difluoroPyrrolidine hydrochloride typically involves the use of chiral starting materials and selective fluorination reactions. One common method involves the use of commercially available N-benzylpyrrolidine-3-ols, which undergoes a series of reactions including fluorination and subsequent conversion to the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-difluoroPyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidines, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
(3S,4S)-3,4-difluoroPyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-difluoroPyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to the inhibition of enzymatic activity and disruption of biological pathways. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3,4-dihydroxyPyrrolidine hydrochloride
- (3S,4S)-3,4-dichloroPyrrolidine hydrochloride
- (3S,4S)-3,4-dimethylPyrrolidine hydrochloride
Uniqueness
(3S,4S)-3,4-difluoroPyrrolidine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects enhance the compound’s stability, reactivity, and biological activity compared to its analogs. The fluorine atoms also improve the compound’s pharmacokinetic properties, making it a promising candidate for drug development .
Properties
IUPAC Name |
(3S,4S)-3,4-difluoropyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYOMPVOXGHIR-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869481-92-5 |
Source
|
Record name | rac-(3R,4R)-3,4-difluoropyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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